
4-Nitrotoluene
Overview
Description
4-Nitrotoluene, also known as para-nitrotoluene or 1-methyl-4-nitrobenzene, is an organic compound with the molecular formula C7H7NO2. It appears as a pale yellow crystalline solid and is one of the three isomers of nitrotoluene. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrotoluene is typically prepared by the nitration of toluene. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+). This ion then reacts with the toluene to form this compound. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the para-isomer .
Industrial Production Methods: In industrial settings, the nitration of toluene is performed in large reactors where the reaction conditions, such as temperature and acid concentration, are carefully controlled to maximize yield and selectivity. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Catalytic Hydrogenation to Amines
Ni@β-CD@Fe₃O₄ nanoparticles catalyze 4-nitrotoluene reduction to p-toluidine (4-methylaniline) in water with NaBH₄, achieving 100% yield under optimized conditions :
Parameter | Optimal Value | Yield (%) |
---|---|---|
Solvent (H₂O) | 25°C | 100 |
Reducing Agent | NaBH₄ | 100 |
Catalyst Loading | 1.5 mol% Ni | 100 |
Alternative Solvents | Ethanol | 71 |
Biocatalytic Reduction
Mycobacterium sp. HL 4-NT-1 reduces this compound to 4-hydroxylaminotoluene under anaerobic conditions, followed by rearrangement to 6-amino-m-cresol via a Bamberger-like mechanism :
Methyl Group Oxidation
Controlled oxidation yields derivatives:
-
4-Nitrobenzoic acid : Strong oxidizing agents (e.g., KMnO₄) .
-
4,4'-Dinitrobibenzyl : Oxidative coupling under basic conditions .
Enzymatic Oxidation
Agrocybe aegerita peroxygenase oxidizes this compound stepwise via 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde to 4-nitrobenzoic acid, using H₂O₂ as the oxygen source :
Electrocatalytic Reduction
CeW nanoparticles on screen-printed electrodes (SPCE) reduce this compound to 4-hydroxylamine-toluene at −0.78 V (vs. Ag/AgCl) with a peak current of −86.95 μA, outperforming SmW and GdW catalysts :
Catalyst | Peak Current (μA) | Potential (V) |
---|---|---|
CeW/SPCE | −86.95 | −0.78 |
SmW/SPCE | −67.88 | −0.78 |
SPCE | −35.79 | −0.78 |
Aerobic Degradation
Acidovorax mutants evolved to degrade this compound via 2-nitrotoluene dioxygenase (2NTDO). The L238V M248I mutant enhances activity 50-fold , oxidizing this compound to 4-methylcatechol with subsequent ring cleavage :
Anaerobic Degradation
Mycobacterium sp. HL 4-NT-1 releases ammonia via 2-amino-4-methylphenol intermediates, involving a dioxygenase and semialdehyde dehydrogenase :
Sulfonation
Reaction with SO₃H groups yields this compound-2-sulfonic acid, a precursor for stilbene-based dyes :
Bromination
Bromine selectively substitutes the methyl group, forming 4-nitrobenzyl bromide :
Scientific Research Applications
Dye Production
4-Nitrotoluene is extensively employed in the manufacture of azo and sulfur dyes. Its sulfonation yields This compound-2-sulfonic acid , which is a precursor for synthesizing stilbene derivatives used as fluorescent whitening agents. These dyes are crucial for textiles, paper, and plastics.
Dye Type | Intermediate | Application |
---|---|---|
Azo Dyes | This compound-2-sulfonic acid | Textile dyeing |
Sulfur Dyes | Various derivatives | Cotton and wool dyeing |
Pharmaceuticals
In the pharmaceutical sector, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). It is transformed into compounds like p-toluidine and 4-nitrobenzoic acid , which are integral to drug formulations.
Pharmaceutical Compound | Derived From | Use |
---|---|---|
p-Toluidine | Reduction of this compound | Analgesic and antipyretic agents |
4-Nitrobenzoic Acid | Oxidation of this compound | Used in anti-inflammatory drugs |
Rubber Chemicals
This compound is also utilized in producing rubber additives. It contributes to the formulation of accelerators and antioxidants that enhance the durability and performance of rubber products.
Toxicological Considerations
While this compound has significant industrial applications, it poses health risks. Studies have indicated potential carcinogenicity, particularly in animal models, with evidence suggesting it may induce methemoglobinemia and other hematological effects at high exposure levels . Safety protocols are essential when handling this compound to mitigate occupational exposure risks.
Case Study 1: Environmental Impact Assessment
A study evaluated the environmental fate of this compound in aquatic systems. Results indicated that it can persist in water bodies, leading to bioaccumulation in aquatic organisms. This finding underscores the need for stringent regulations on its discharge into water systems.
Case Study 2: Health Risk Analysis
Research conducted on workers exposed to this compound highlighted increased incidences of respiratory issues and skin sensitization. The study recommended enhanced monitoring and protective measures to safeguard worker health in industries utilizing this compound.
Biological Activity
4-Nitrotoluene (4-NT) is an aromatic nitro compound primarily used as a precursor in the synthesis of explosives, particularly 2,4,6-trinitrotoluene (TNT). Its biological activity has garnered attention due to its potential environmental impact and implications for human health. This article explores the biological activity of this compound through various studies, focusing on its degradation pathways, genotoxicity, and metabolic effects.
This compound is a yellowish liquid with a molecular formula of C7H8N2O2. It is slightly soluble in water and more soluble in organic solvents. The compound is primarily associated with industrial processes, leading to environmental contamination, particularly in soil and water bodies near manufacturing sites.
Degradation Pathways
The degradation of this compound is primarily facilitated by specific bacterial strains capable of utilizing it as a carbon source. Notably, Pseudomonas putida TW3 has been identified as a key organism in the catabolism of 4-NT. The degradation pathway involves:
- Initial Conversion : this compound is converted to 4-nitrobenzoate through the action of specific mono- or di-oxygenase enzymes.
- Further Metabolism : The nitro group is subsequently released as ammonia during the transformation to protocatechuate, which enters central metabolic pathways for further degradation .
Table 1: Bacterial Strains Capable of Degrading this compound
Genotoxicity Studies
Research has shown varying results regarding the genotoxic effects of this compound:
- In mammalian cell studies, 4-NT did not exhibit significant genotoxicity, indicating that it may not directly damage DNA under certain conditions .
- However, some studies have indicated that nitrotoluenes can induce unscheduled DNA synthesis in specific bacterial models, suggesting potential mutagenic properties .
Case Studies and Experimental Findings
- Animal Studies : Long-term exposure studies on Fischer 344/N rats revealed that high doses of nitrotoluenes could lead to significant health issues such as mesotheliomas and weight loss. These findings highlight the potential carcinogenic effects of nitrotoluenes when ingested over extended periods .
- Metabolic Effects : In vitro studies have shown that exposure to nitrotoluenes can lead to the formation of reactive metabolites that may contribute to oxidative stress in cells. This oxidative stress can result in cellular damage and inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-nitrotoluene, and how can reaction conditions be optimized?
this compound is synthesized via nitration of toluene using titanium(IV) nitrate under controlled conditions. Key variables include temperature (maintained at 40–50°C to avoid over-nitration), solvent choice (e.g., sulfuric acid as a catalyst), and stoichiometric ratios (excess nitric acid improves yield). Optimization involves monitoring by HPLC or GC-MS to quantify intermediates like 2- and 3-nitrotoluene isomers. Post-synthesis purification employs fractional crystallization or column chromatography to isolate the para-isomer .
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
Property | Value |
---|---|
Boiling Point | 238°C |
Density | 1.2 g/cm³ |
Vapor Pressure | 0.1 mmHg at 25°C |
Solubility | Low in water; soluble in acetone, ethanol |
Reactivity | Undergoes oxidation, reduction, and halogenation |
These properties dictate storage (airtight containers, <25°C), solvent selection for reactions, and safety protocols (ventilation to mitigate vapor exposure). |
Q. Which analytical methods are most reliable for quantifying this compound in environmental samples?
- GC-MS : Detects this compound at trace levels (detection limit: 0.1 ppb) using electron ionization and selective ion monitoring (m/z 137) .
- HPLC with UV detection : Utilizes reverse-phase C18 columns and acetonitrile/water mobile phases (retention time: 8.2 min) .
- Electrochemically Assisted Injection-Capillary Electrophoresis (EAI-CE-MS) : Enables simultaneous detection of this compound and its reduction products (e.g., 4-aminotoluene) with high resolution .
Q. How do microbial species degrade this compound, and what are the primary metabolic pathways?
Pseudomonas spp. oxidize the methyl group to 4-nitrobenzyl alcohol, then to 4-nitrobenzoate, which is further metabolized via protocatechuate pathways . Under anaerobic conditions, Mycobacterium spp. reduce the nitro group to 4-hydroxylaminotoluene, which undergoes Bamberger rearrangement to 6-amino-m-cresol . Degradation efficiency depends on oxygen availability, pH (optimal pH 7–8), and co-substrate presence (e.g., glucose enhances growth) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 2 ppm) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In flammable storage cabinets, away from reducing agents .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation of this compound’s methyl group to 4-nitrobenzoic acid?
Oxidation proceeds via radical intermediates under acidic conditions (e.g., KMnO₄/H₂SO₄). The methyl group is sequentially oxidized to -CH₂OH, -CHO, and finally -COOH. Isotopic labeling (e.g., deuterated this compound-d₃) confirms the retention of the nitro group during oxidation . Kinetic studies using UV-Vis spectroscopy reveal a second-order dependence on acid concentration, suggesting proton-coupled electron transfer .
Q. How can contradictory data on this compound’s genotoxicity be resolved?
Conflicting reports arise from assay variability:
- Positive Results : Sister chromatid exchange in CHO cells at high doses (≥1 mM) .
- Negative Results : No DNA adducts in rat hepatocytes or micronuclei in mice .
Resolution requires standardized protocols (e.g., OECD guidelines) and multi-omics approaches (transcriptomics/proteomics) to identify sub-lethal effects .
Q. What role do nanomaterials play in enhancing the catalytic reduction of this compound derivatives?
Au/Pd nanoparticles (5–10 nm) on TiO₂ supports increase reduction rates of 4-nitrophenol (a derivative) by 10-fold via improved electron transfer. Size and morphology (e.g., cubic vs. spherical NPs) influence catalytic activity, with smaller particles providing higher surface area .
Q. How can isotopic labeling (e.g., ⁴-nitrotoluene-d₄) improve mechanistic studies of degradation pathways?
Deuterated analogs enable tracking of hydrogen transfer during microbial degradation. For example, this compound-2,3,5,6-d₄ reveals deuterium retention in 4-nitrobenzoate, confirming enzymatic dehydrogenation without H exchange . LC-MS/MS with MRM transitions (m/z 141 → 123) quantifies isotopic distribution .
Q. What advanced statistical methods are suitable for analyzing this compound environmental fate data?
- Principal Component Analysis (PCA) : Identifies dominant variables (e.g., pH, temperature) affecting degradation rates .
- ANOVA with Tukey’s HSD : Compares means across experimental groups (e.g., microbial strains) .
- Bayesian Modeling : Predicts groundwater contamination risks using historical data on solubility and half-life (t₁/₂ = 30–60 days) .
Q. Data Contradiction Analysis Framework
When encountering conflicting results (e.g., variable degradation efficiencies across studies):
Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., aerobic vs. anaerobic conditions) or instrumental sensitivity .
Replicate Experiments : Use standardized protocols (e.g., EPA SW-846 for extraction).
Meta-Analysis : Pool data from PubChem, HSDB, and peer-reviewed studies to assess trends .
Properties
IUPAC Name |
1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2, Array | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-NITROTOLUENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023792 | |
Record name | 4-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor. | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
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Boiling Point |
460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | p-NITROTOLUENE | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
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Flash Point |
223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04% | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Nitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/577 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid | |
CAS No. |
99-99-0 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88IMG14EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Toluene, p-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XT32BC48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.